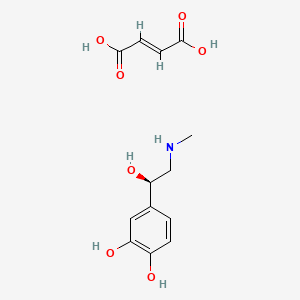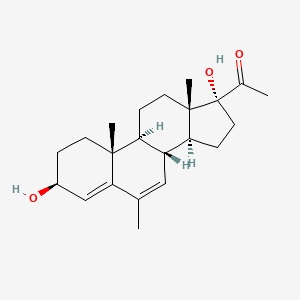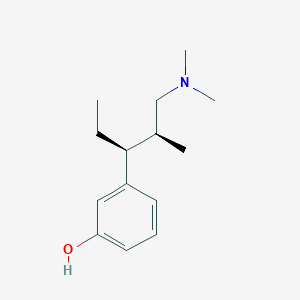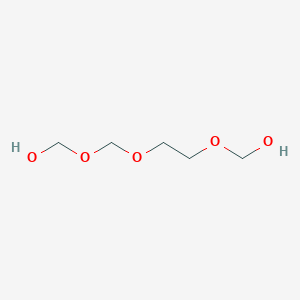
((2-(Hydroxymethoxy)ethoxy)methoxy)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-(Hydroxymethoxy)ethoxy)methoxy)methanol is an organic compound with the molecular formula C5H12O5 It is a derivative of methanol and is characterized by the presence of multiple ether and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-(Hydroxymethoxy)ethoxy)methoxy)methanol typically involves the reaction of methanol with ethylene oxide under controlled conditions. The process can be summarized as follows:
Nucleophilic Attack: Methanol acts as a nucleophile and attacks the protonated ethylene oxide.
Proton Transfer: This is followed by a proton transfer to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
((2-(Hydroxymethoxy)ethoxy)methoxy)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler alcohols .
Scientific Research Applications
((2-(Hydroxymethoxy)ethoxy)methoxy)methanol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which ((2-(Hydroxymethoxy)ethoxy)methoxy)methanol exerts its effects involves interactions with specific molecular targets. The hydroxyl and ether groups play a crucial role in these interactions, influencing the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: Similar in structure but with fewer ether groups.
Methoxymethanol: Contains a methoxy group attached to methanol.
2-(2-Methoxyethoxy)ethanol: Another compound with multiple ether groups
Uniqueness
((2-(Hydroxymethoxy)ethoxy)methoxy)methanol is unique due to its specific arrangement of hydroxyl and ether groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
203742-42-1 |
|---|---|
Molecular Formula |
C5H12O5 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-(hydroxymethoxymethoxy)ethoxymethanol |
InChI |
InChI=1S/C5H12O5/c6-3-8-1-2-9-5-10-4-7/h6-7H,1-5H2 |
InChI Key |
HRRKXUJZAZHARN-UHFFFAOYSA-N |
Canonical SMILES |
C(COCOCO)OCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


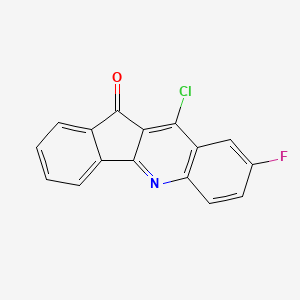
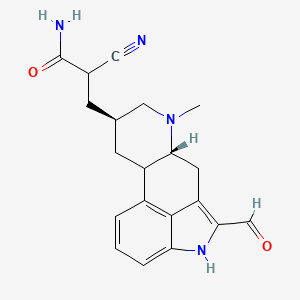
![2-(7-azoniatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carbonyloxy)ethyl-dimethylazanium;(Z)-but-2-enedioate](/img/structure/B12708517.png)
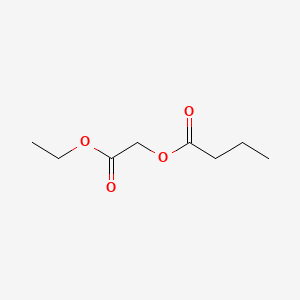
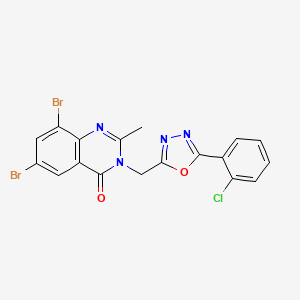
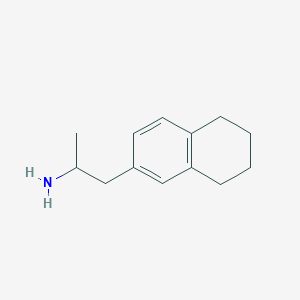



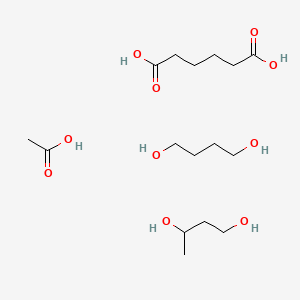
![2'-(Dibenzylamino)-6'-pyrrolidinylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12708551.png)
